Calcium chloride, dihydrate

Description

Calcium dichloride is a calcium salt, an inorganic chloride and an inorganic calcium salt. It has a role as a fertilizer.

Calcium chloride is an ionic compound of calcium and chlorine. It is highly soluble in water and it is deliquescent. It is a salt that is solid at room temperature, and it behaves as a typical ionic halide. It has several common applications such as brine for refrigeration plants, ice and dust control on roads, and in cement. It can be produced directly from limestone, but large amounts are also produced as a by-product of the Solvay process. Because of its hygroscopic nature, it must be kept in tightly-sealed containers.

Calcium Chloride is a crystalline, white substance, soluble in water, Calcium Chloride is the chloride salt of calcium, a bivalent metallic element with many crucial biological roles. Calcium is a major constituent of the skeleton but plays many roles as an intracellular and plasma ion as well. In medicine, calcium chloride is also used as a 10% solution in injection, for calcium replenishment. (NCI04)

A salt used to replenish calcium levels, as an acid-producing diuretic, and as an antidote for magnesium poisoning.

See also: Chloride Ion (has active moiety); Calcium Cation (has active moiety) ... View More ...

Properties

Key on ui mechanism of action |

Calcium chloride in water dissociates to provide calcium (Ca2+) and chloride (Cl-) ions. They are normal constituents of the body fluids and are dependent on various physiological mechanisms for maintenance of balance between intake and output. For hyperkalemia, the influx of calcium helps restore the normal gradient between threshold potential and resting membrane potential. |

|---|---|

CAS No. |

10035-04-8 |

Molecular Formula |

CaCl2H2O |

Molecular Weight |

129.00 g/mol |

IUPAC Name |

calcium;dichloride;hydrate |

InChI |

InChI=1S/Ca.2ClH.H2O/h;2*1H;1H2/q+2;;;/p-2 |

InChI Key |

YMIFCOGYMQTQBP-UHFFFAOYSA-L |

impurities |

The commercial product is about 94-97% calcium chloride, the chief impurity being Ca(OH)2 /calcium hydroxide/. Includes alkali chlorides (as NaCl) and magnesium chloride |

SMILES |

O.O.[Cl-].[Cl-].[Ca+2] |

Canonical SMILES |

O.[Cl-].[Cl-].[Ca+2] |

boiling_point |

1935 °C 1670 °C |

Color/Form |

White cubic crystals or powder Cubic crystals, granules or fused masses White .. lumps of flakes |

density |

2.15 at 68 °F (USCG, 1999) - Denser than water; will sink 2.15 g/cu cm at 25 °C Hygroscopic granules, flakes or powder. Apparent (bulk) density: 0.835. Freely soluble in water, alcohol /Calcium chloride dihydrate/ Density (at 25 °C): 2.2 g/cm³ |

melting_point |

775 °C MP: 260 °C /Calcium chloride monohydrate/ 772 °C |

Other CAS No. |

10035-04-8 |

physical_description |

Calcium chloride is a white to off-white solid. Sinks and mixes with water. (USCG, 1999) Other Solid; Liquid; Pellets or Large Crystals; NKRA; Water or Solvent Wet Solid; Dry Powder; Dry Powder, Pellets or Large Crystals White, odourless, hygroscopic powder or deliquescent crystals Very hygroscopic solid; Soluble in water (evolves heat); [Merck Index] Colorless odorless solid; [HSDB] White hygroscopic solid; Soluble in water; [MSDSonline] ODOURLESS HYGROSCOPIC COLOURLESS OR WHITE CRYSTALS. |

Related CAS |

10043-52-4 (Parent) 10035-04-8 (dihydrate) |

solubility |

Soluble in water and in ethanol Soluble in methyl carbonate and acetic aicd Very soluble in ethanol Freely soluble in water with liberation of much heat 81.3 g/100 g water at 25 °C In water, 4.2X10+5 to 5.95X10+5 mg/L at 20 °C Solubility in water, g/100ml at 20 °C: 74.5 (good) |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Calcium Chloride Dihydrate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of calcium chloride dihydrate (CaCl₂·2H₂O), a crucial reagent in many laboratory settings. The information presented is intended to support researchers, scientists, and drug development professionals in the effective application and handling of this compound. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key physical property determination are provided.

Core Physical and Chemical Properties

Calcium chloride dihydrate is a stable, hydrated form of calcium chloride. It presents as an odorless, white crystalline solid that is highly soluble in water.[1][2] Its pronounced hygroscopic and deliquescent nature makes it an excellent drying agent, though this also necessitates storage in tightly sealed containers to prevent the absorption of atmospheric moisture.[3][4]

Table 1: General and Physical Properties of Calcium Chloride Dihydrate

| Property | Value | Source(s) |

| Chemical Formula | CaCl₂·2H₂O | [1][5] |

| Molar Mass | 147.01 g/mol | [1] |

| Appearance | White, odorless crystalline granules, flakes, or powder.[1] | [1][2] |

| Density | 1.85 g/cm³ at 20 °C | [6][7] |

| Melting Point | 175 - 176 °C (decomposes) | [1][8] |

| Boiling Point | Decomposes at high temperatures. The anhydrous form boils at >1600 °C. | [9][10] |

| Vapor Pressure | 0.01 hPa at 20 °C | [7][] |

| pH | 4.5 - 9.2 (in a 5% aqueous solution at 20-25 °C) | [7][12] |

Table 2: Solubility of Calcium Chloride Dihydrate in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) | Source(s) |

| 0 | ~100 | [8] |

| 20 | 74.5 | [3][13] |

| 40 | ~136.8 | [14] |

| 60 | ~147 | [14] |

| 80 | ~159 | [14] |

Experimental Protocols for Property Determination

The following section details the standard laboratory methodologies for determining the key physical properties of calcium chloride dihydrate.

Assay of Calcium Chloride Dihydrate (Complexometric Titration)

This method, adapted from the United States Pharmacopeia (USP), determines the purity of calcium chloride dihydrate.[3][15][6]

-

Principle: Calcium ions (Ca²⁺) are titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH. A specific indicator is used to detect the endpoint, which is signaled by a distinct color change.

-

Apparatus:

-

250 mL Beaker

-

250 mL Volumetric flask

-

50 mL Pipette

-

Burette

-

Analytical balance

-

-

Reagents:

-

Calcium Chloride Dihydrate sample

-

Deionized water

-

3 N Hydrochloric acid

-

1 N Sodium hydroxide

-

Hydroxy naphthol blue indicator

-

0.05 M Edetate disodium (B8443419) (EDTA) standardized solution

-

-

Procedure:

-

Accurately weigh approximately 1.0 g of the calcium chloride dihydrate sample.

-

Transfer the sample to a 250 mL beaker and dissolve it in a mixture of 100 mL of water and 5 mL of 3 N hydrochloric acid.

-

Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water. Mix thoroughly.

-

Pipette 50 mL of this solution into a suitable titration vessel.

-

Add 100 mL of deionized water, 15 mL of 1 N sodium hydroxide, and approximately 300 mg of hydroxy naphthol blue indicator.

-

Titrate with 0.05 M EDTA solution until the solution turns a deep blue color.

-

Record the volume of EDTA solution used.

-

-

Calculation: Each mL of 0.05 M edetate disodium is equivalent to 7.351 mg of CaCl₂·2H₂O.[15]

Determination of Melting Point (Capillary Method)

As calcium chloride dihydrate decomposes upon heating, this method determines the decomposition temperature.[10][16][17]

-

Principle: A small, powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range from the onset of melting/decomposition to complete liquefaction is observed.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

-

Procedure:

-

Ensure the calcium chloride dihydrate sample is finely powdered using a mortar and pestle.

-

Pack the dry powder into a capillary tube to a height of about 3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to get an approximate melting/decomposition temperature.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it again, but at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate value.

-

Record the temperature at which the substance begins to melt and the temperature at which it is completely liquid. This is the melting range.

-

Measurement of Density (Water Displacement Method)

This method is suitable for determining the density of an irregularly shaped solid like granules of calcium chloride dihydrate.[7]

-

Principle: The volume of the solid is determined by measuring the volume of water it displaces when submerged. Density is then calculated as mass divided by volume.

-

Apparatus:

-

Graduated cylinder (e.g., 50 mL or 100 mL)

-

Analytical balance

-

Beaker

-

-

Procedure:

-

Accurately weigh a sample of calcium chloride dihydrate crystals.

-

Fill a graduated cylinder with a known volume of water, ensuring it is enough to fully submerge the solid. Record this initial volume.

-

Carefully add the weighed solid to the graduated cylinder, ensuring no water splashes out.

-

Gently agitate to remove any trapped air bubbles.

-

Record the new volume of the water level.

-

The volume of the solid is the difference between the final and initial water volumes.

-

-

Calculation: Density = Mass of the solid / (Final volume - Initial volume).

Determination of Solubility at Various Temperatures

This protocol allows for the construction of a solubility curve for calcium chloride dihydrate.[8][13][14][18][19]

-

Principle: A saturated solution is prepared at a specific temperature, and the concentration of the dissolved salt is determined. This process is repeated at different temperatures.

-

Apparatus:

-

Beakers

-

Hot plate with magnetic stirring capability

-

Magnetic stir bars

-

Thermometer

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

-

Evaporating dish

-

Analytical balance

-

-

Procedure:

-

Prepare a series of beakers, each with a known mass of water (e.g., 100 g).

-

Place each beaker on a hot plate and bring the water to the desired temperatures (e.g., 20°C, 40°C, 60°C, 80°C), maintaining the temperature with a thermometer.

-

Gradually add a weighed amount of calcium chloride dihydrate to each beaker while stirring until no more salt dissolves (a saturated solution is formed with excess solid present).

-

Allow the solution to equilibrate at the set temperature for a period of time with continuous stirring.

-

Once equilibrated, carefully decant or filter a known mass of the saturated solution into a pre-weighed evaporating dish.

-

Gently heat the evaporating dish to evaporate all the water.

-

Once dry, weigh the evaporating dish with the remaining anhydrous calcium chloride.

-

The mass of the dissolved salt and the mass of the water in the filtered sample can be calculated.

-

-

Calculation: Solubility ( g/100 g H₂O) = (Mass of dry salt / Mass of water in the sample) x 100.

Measurement of pH

This protocol determines the pH of an aqueous solution of calcium chloride dihydrate.[9][20][21]

-

Principle: A pH meter, calibrated with standard buffer solutions, is used to measure the hydrogen ion activity in the solution.

-

Apparatus:

-

pH meter with a glass electrode

-

Beakers

-

Analytical balance

-

Standard pH buffer solutions (e.g., pH 4, 7, and 10)

-

-

Procedure:

-

Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.

-

Prepare a 5% (w/v) solution of calcium chloride dihydrate by dissolving 5 g of the salt in deionized water and making the total volume 100 mL.

-

Immerse the pH electrode in the sample solution and stir gently.

-

Allow the reading to stabilize and record the pH value.

-

Assessment of Hygroscopicity

This method provides a qualitative and quantitative assessment of the hygroscopic nature of calcium chloride dihydrate.[2][][12][22][23]

-

Principle: The sample is exposed to a controlled humidity environment, and the change in mass due to water absorption is measured over time.

-

Apparatus:

-

Desiccator or a sealed chamber

-

Saturated salt solution to maintain a specific relative humidity (e.g., a saturated solution of potassium chloride for ~84% RH)

-

Analytical balance

-

Weighing dish (watch glass)

-

-

Procedure:

-

Place a saturated salt solution in the bottom of a desiccator to create a constant humidity environment.

-

Accurately weigh a sample of calcium chloride dihydrate in a pre-weighed, dry watch glass.

-

Place the watch glass with the sample inside the desiccator.

-

Seal the desiccator and leave it at a constant temperature.

-

Periodically remove the sample and quickly weigh it, recording the mass and the time.

-

Continue until the mass of the sample becomes constant or until deliquescence (dissolving in the absorbed water) is observed.

-

-

Analysis: The increase in mass over time indicates the rate and extent of water absorption. The substance can be classified based on its hygroscopic behavior (e.g., slightly hygroscopic, hygroscopic, very hygroscopic, deliquescent).

Visualization of Hygroscopic Nature

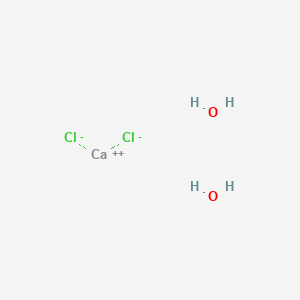

The following diagram illustrates the relationship between anhydrous calcium chloride, its dihydrate form, and the process of water absorption from the environment.

Caption: Hydration and hygroscopic nature of calcium chloride.

Safety, Handling, and Storage

-

Hazards: While not highly toxic, solid calcium chloride is a serious eye irritant.[7] The dissolution process is exothermic, meaning it releases a significant amount of heat when mixed with water, which can cause burns if not handled properly.[15] Ingestion of concentrated solutions or the solid can lead to gastrointestinal irritation.[6]

-

Handling: Always wear appropriate personal protective equipment (PPE), including safety goggles and gloves, when handling calcium chloride dihydrate. Avoid inhaling the dust.

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers to prevent absorption of moisture from the air.[4][] It is incompatible with zinc, strong acids, and methyl vinyl ether.[23]

Conclusion

Calcium chloride dihydrate is a versatile and indispensable compound in a laboratory setting, primarily due to its well-defined physical properties. Its high solubility, hygroscopic nature, and predictable thermal behavior make it suitable for a wide range of applications, from use as a desiccant to a source of calcium ions in solution. A thorough understanding of the properties detailed in this guide, along with the appropriate experimental protocols for their verification, is essential for ensuring accurate and reproducible scientific outcomes.

References

- 1. fao.org [fao.org]

- 2. researchgate.net [researchgate.net]

- 3. trungtamthuoc.com [trungtamthuoc.com]

- 4. studylib.net [studylib.net]

- 5. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. wjec.co.uk [wjec.co.uk]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. alfachemic.com [alfachemic.com]

- 13. sites.prairiesouth.ca [sites.prairiesouth.ca]

- 14. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 15. uspbpep.com [uspbpep.com]

- 16. Determination of Melting Point [wiredchemist.com]

- 17. westlab.com [westlab.com]

- 18. fountainheadpress.com [fountainheadpress.com]

- 19. Untitled [faculty.uml.edu]

- 20. horiba.com [horiba.com]

- 21. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]

- 22. quora.com [quora.com]

- 23. ACP - Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level [acp.copernicus.org]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Calcium Chloride Dihydrate

For Immediate Release

Palo Alto, CA – In a comprehensive technical guide released today, the intricate crystalline structure of calcium chloride dihydrate (CaCl₂·2H₂O) is detailed, offering a valuable resource for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the compound's atomic arrangement, determined through single-crystal X-ray diffraction, and presents detailed experimental protocols and quantitative data to support further scientific investigation.

Calcium chloride dihydrate, a common inorganic salt, plays a significant role in various chemical and pharmaceutical applications. Understanding its precise crystal structure is fundamental to controlling its physical and chemical properties, such as solubility, stability, and hygroscopicity, which are critical parameters in drug formulation and development.

Crystal Structure and Coordination Environment

The crystal structure of calcium chloride dihydrate was elucidated by Leclaire and Borel in 1977 through single-crystal X-ray diffraction analysis. The compound crystallizes in the orthorhombic space group Pbcn. The crystal lattice is defined by the following unit cell parameters:

| Crystallographic Parameter | Value (Å) |

| a | 5.893 |

| b | 7.469 |

| c | 12.07 |

| Cell Volume | 531.3 ų |

Within this framework, each calcium ion (Ca²⁺) is coordinated to four chloride ions (Cl⁻) and two water molecules (H₂O). This arrangement gives the calcium ion a coordination number of six, resulting in a distorted octahedral geometry. The water molecules and chloride ions are strategically positioned to create a stable, three-dimensional network.

The integrity of the crystal lattice is further reinforced by a network of hydrogen bonds. These bonds form between the hydrogen atoms of the coordinated water molecules and the chloride ions of neighboring units, contributing to the overall stability and structural conformation of the crystal.

Quantitative Structural Data

The precise atomic arrangement has been quantified through the determination of interatomic distances and angles. The following tables summarize the key bond lengths within the crystal structure of calcium chloride dihydrate.

Table 1: Bond Lengths

| Bond | Distance (Å) |

| Ca - Cl | 2.703 |

| Ca - Cl' | 2.759 |

| Ca - O | 2.355 |

Table 2: Bond Angles

| Angle | Value (°) |

| Cl - Ca - Cl' | 86.1 |

| Cl - Ca - O | 90.0 |

| O - Ca - O' | 180.0 |

Visualizing the Crystal Lattice

To facilitate a deeper understanding of the atomic arrangement, the coordination environment of the calcium ion is illustrated in the following diagram:

Caption: Coordination sphere of the Calcium ion in calcium chloride dihydrate.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of calcium chloride dihydrate is achieved through the following detailed experimental workflow:

Caption: A stepwise workflow for single-crystal X-ray diffraction analysis.

1. Crystal Growth and Selection: High-quality single crystals of calcium chloride dihydrate are grown from an aqueous solution by slow evaporation. A suitable crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope.

2. Crystal Mounting: Due to the hygroscopic nature of the material, the selected crystal is quickly mounted on a goniometer head, often in a cryo-stream of nitrogen gas (around 100 K) to prevent water absorption from the atmosphere and to minimize thermal vibrations.

3. Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. A monochromatic X-ray beam, typically from a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) source, is directed at the crystal. The crystal is rotated through a series of angles, and the diffraction pattern of X-rays is recorded on a detector.

4. Data Processing and Structure Solution: The collected diffraction intensities are processed to correct for experimental factors. The positions of the diffracted spots are used to determine the unit cell dimensions and space group. The phases of the structure factors are then determined using direct methods, which allows for the calculation of an initial electron density map.

5. Structure Refinement: The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best agreement between the calculated and observed structure factors. The quality of the final model is assessed using statistical indicators such as the R-factor.[1][2]

This in-depth guide provides a foundational understanding of the chemical structure of calcium chloride dihydrate crystals, empowering researchers to leverage this knowledge in their scientific endeavors. The detailed methodologies and precise data presented herein are intended to facilitate the replication of these findings and to serve as a cornerstone for future innovations in materials science and pharmaceutical development.

References

An In-depth Technical Guide to the Synthesis of Calcium Chloride Dihydrate from Calcium Carbonate

This whitepaper provides a comprehensive technical overview of the synthesis of calcium chloride dihydrate (CaCl₂·2H₂O) from calcium carbonate (CaCO₃). The primary method discussed is the reaction of calcium carbonate with hydrochloric acid (HCl), a process widely employed due to its straightforward chemistry and scalability. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the synthesis protocol, including reaction stoichiometry, process parameters, purification techniques, and product characterization.

Chemical Principles and Stoichiometry

The synthesis is based on a classic acid-base neutralization reaction. Calcium carbonate, a common and inexpensive mineral (often sourced from limestone), reacts with hydrochloric acid to produce calcium chloride, water, and carbon dioxide gas. The reaction is exothermic, releasing significant heat that must be managed during the process.

The balanced chemical equation is: CaCO₃(s) + 2HCl(aq) → CaCl₂(aq) + H₂O(l) + CO₂(g)

This equation dictates the stoichiometric relationship between the reactants and products. For every one mole of calcium carbonate, two moles of hydrochloric acid are required for complete reaction. Understanding this ratio is critical for calculating reactant quantities to maximize yield and minimize unreacted starting materials.

Table 1: Stoichiometric Relationships

| Compound | Formula | Molar Mass ( g/mol ) | Stoichiometric Ratio |

|---|---|---|---|

| Calcium Carbonate | CaCO₃ | 100.09 | 1 |

| Hydrochloric Acid | HCl | 36.46 | 2 |

| Calcium Chloride | CaCl₂ | 110.98 | 1 |

| Water | H₂O | 18.02 | 1 |

| Carbon Dioxide | CO₂ | 44.01 | 1 |

Synthesis Workflow

The conversion of calcium carbonate to calcium chloride dihydrate involves several distinct stages, from raw material preparation to the final dried product. The overall process includes reaction, purification, concentration, crystallization, and drying.

An In-depth Technical Guide to the Deliquescence of Calcium Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deliquescence of calcium chloride dihydrate (CaCl₂·2H₂O), a phenomenon of critical importance in pharmaceutical manufacturing, materials science, and environmental studies. The document details the core principles of deliquescence, influencing factors, hydration pathways, and the experimental methodologies used for its characterization.

Introduction to Deliquescence

Deliquescence is a phase transition where a solid substance absorbs moisture from the atmosphere to form an aqueous solution.[1] This process occurs when the water vapor pressure of the air is greater than that of a saturated solution of the substance.[2] Calcium chloride is a well-known deliquescent salt, and its various hydrated forms exhibit distinct deliquescence behaviors.[3][4] The dihydrate form, in particular, is widely utilized as a desiccant and drying agent due to its strong hygroscopic nature.[5][6]

The deliquescence of calcium chloride is an exothermic process, releasing a significant amount of heat upon dissolution in water.[3][7] This property, combined with its ability to lower the freezing point of water, makes it effective for applications such as de-icing.[6][7]

Hydration States and Phase Transitions

Calcium chloride can exist in several hydration states, including anhydrous (CaCl₂), monohydrate (CaCl₂·H₂O), dihydrate (CaCl₂·2H₂O), tetrahydrate (CaCl₂·4H₂O), and hexahydrate (CaCl₂·6H₂O).[2][7] The transition between these states and the onset of deliquescence are governed by the ambient relative humidity (RH) and temperature.

At 298.15 K (25 °C), two primary hydration and deliquescence pathways have been identified for lower hydrates:

-

Pathway 1: The monohydrate hydrates to the dihydrate, which then forms β-CaCl₂·4H₂O. This tetrahydrate form subsequently undergoes deliquescence at approximately 18.5% RH.[8]

-

Pathway 2: The monohydrate hydrates to the dihydrate, followed by the formation of α-CaCl₂·4H₂O and then the hexahydrate. The hexahydrate deliquesces at around 29% RH.[8]

The transition from the dihydrate to the β-CaCl₂·4H₂O form can occur spontaneously. The formation of the more thermodynamically stable α-CaCl₂·4H₂O is observed when crystal seeds of this phase are present from a previous dehydration cycle.[8]

Quantitative Data on Deliquescence

The deliquescence relative humidity (DRH) is a critical parameter that is dependent on temperature and the specific hydrate (B1144303) form.

| Hydrate Form | Temperature Range (K) | Average DRH (%) | Reference |

| CaCl₂·2H₂O | 223 - 273 | 15.8 ± 3.5 | [1][9][10] |

| CaCl₂·6H₂O | 223 - 273 | 63.3 ± 12.5 | [1][9][10] |

| CaCl₂·2H₂O | 296.15 (23 °C) | ~18.5 | [11] |

| CaCl₂·6H₂O | 298.15 (25 °C) | ~28.5 | [9][12] |

The water absorption capacity of calcium chloride is also influenced by environmental humidity. The following table, based on simulated experimental conditions, illustrates this relationship.

| Environmental Humidity (%RH) | Hygroscopicity (%) |

| 30 | 30 |

| 50 | 50 |

| 70 | 70 |

| 80 | 85 |

| 90 | 100 |

| Note: This data is simulated and its authenticity is not guaranteed.[5] |

Factors Influencing Deliquescence

Several factors can affect the rate and extent of deliquescence of calcium chloride dihydrate:

-

Relative Humidity: Higher relative humidity leads to increased moisture absorption.[5]

-

Temperature: In cold environments, the hygroscopic ability of calcium chloride is enhanced as moisture is less likely to evaporate. Conversely, at high temperatures, the hygroscopic effect is reduced.[5]

-

Particle Size and Surface Area: Smaller particles with a larger surface area, such as powdered calcium chloride, absorb moisture more rapidly.[5]

-

Purity: High-purity calcium chloride exhibits better hygroscopic properties. Anhydrous calcium chloride is more hygroscopic than its hydrated forms as it can form hydrates with water.[5]

Experimental Protocols for Measuring Deliquescence

The characterization of deliquescence is primarily achieved through techniques that monitor changes in a sample's properties as a function of relative humidity.

5.1. Vapor Sorption Analysis

A vapor sorption analyzer is a common instrument used to measure the change in mass of a sample as the relative humidity is varied under isothermal conditions.[9][12]

-

Methodology:

-

A small amount of the sample (typically 0.5-1 mg) is placed on a microbalance within a humidity-controlled chamber.[11]

-

The initial mass of the sample is recorded after drying at 0% RH.

-

The relative humidity is then increased in a stepwise or continuous manner.

-

The mass of the sample is continuously monitored until it reaches equilibrium at each RH step.

-

The deliquescence relative humidity (DRH) is identified as the RH at which a sharp increase in mass is observed, indicating the transition from a solid to a saturated solution.

-

5.2. Raman Microscopy

Raman microscopy is a powerful technique for in-situ monitoring of phase transitions. It provides information about the chemical and structural changes in the material as it hydrates and deliquesces.[8][9]

-

Methodology:

-

The calcium chloride sample is placed in a temperature and humidity-controlled environmental cell.

-

A laser is focused on the sample, and the scattered Raman signal is collected by a microscope objective.

-

The relative humidity is systematically varied.

-

Raman spectra are collected at different RH levels.

-

The appearance of new spectral features or changes in existing peaks indicates phase transitions between different hydrates or the formation of an aqueous solution upon deliquescence.

-

Applications in Pharmaceutical and Other Industries

The deliquescent properties of calcium chloride dihydrate are harnessed in various applications:

-

Pharmaceuticals: Used as a desiccant to protect moisture-sensitive drugs and as a stabilizing agent in some formulations.[6][13][14]

-

Food Industry: Acts as a firming agent in canned vegetables and in cheese production.[6][14]

-

De-icing and Dust Control: Its ability to lower the freezing point of water and absorb moisture makes it effective for road safety.[6]

-

Industrial Processes: Employed as a drying agent for gases and in refrigeration brines.[6][7][15]

Conclusion

A thorough understanding of the deliquescence of calcium chloride dihydrate is essential for its effective application and for controlling its effects in various scientific and industrial contexts. The interplay of temperature, humidity, and the presence of different hydrate forms dictates its behavior. The experimental techniques outlined provide robust methods for characterizing these properties, enabling precise control and optimization in research and development.

References

- 1. daneshyari.com [daneshyari.com]

- 2. quora.com [quora.com]

- 3. oxy.com:443 [oxy.com:443]

- 4. quora.com [quora.com]

- 5. Calcium Chloride Hygroscopic | Some Influencing Factors - Zibo Longorder [mingchuanpac.com]

- 6. annexechem.com [annexechem.com]

- 7. Production technology and application of calcium chloride dihydrate-Shandong Unikem Industry Co LTD [unikemindustry.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. The effect of relative humidity on CaCl2 nanoparticles studied by soft X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acp.copernicus.org [acp.copernicus.org]

- 12. acp.copernicus.org [acp.copernicus.org]

- 13. allanchem.com [allanchem.com]

- 14. Calcium chloride holds an irreplaceable position in the modern chemical industry - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 15. premchemltd.com [premchemltd.com]

A Technical Guide to the Solubility of Calcium Chloride Dihydrate in Ethanol for Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of calcium chloride dihydrate (CaCl₂·2H₂O) in ethanol (B145695), a critical parameter for various experimental designs in research, development, and quality control. The information compiled herein is intended to support professionals in drug development and other scientific fields where precise control of solution properties is paramount.

Quantitative Solubility Data

The solubility of calcium chloride in ethanol is temperature-dependent. While many sources do not explicitly differentiate between the anhydrous and dihydrate forms when presenting solubility data in organic solvents, the following data is widely cited for the solubility of calcium chloride in ethanol. It is generally accepted to represent the mass of the solute that dissolves in 100g of the solvent.[1][2][3][4]

Table 1: Solubility of Calcium Chloride in Ethanol at Various Temperatures

| Temperature (°C) | Solubility (g / 100 g Ethanol) |

| 0 | 18.3[1][2] |

| 20 | 25.8[1][2] |

| 40 | 35.3[1][2] |

| 70 | 56.2[1][2] |

Note: The data likely refers to the mass of anhydrous CaCl₂ that dissolves, even if the starting material is a hydrate. The dissolution of hydrated salts in alcohols can be a complex process, potentially involving the formation of alcoholates.[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of calcium chloride dihydrate solubility in ethanol. This method is adapted from standard isothermal shake-flask procedures.[5][6]

Objective:

To determine the solubility of calcium chloride dihydrate in ethanol at a specified temperature.

Materials:

-

Calcium Chloride Dihydrate (CaCl₂·2H₂O), analytical grade

-

Anhydrous Ethanol

-

Thermostatic shaker bath or incubator

-

Calibrated digital thermometer

-

Syringes with micron filters (e.g., 0.45 µm PTFE)

-

Pre-weighed (tared) glass vials with airtight caps

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of calcium chloride dihydrate to a known volume of anhydrous ethanol in a sealed flask. The presence of undissolved solid is necessary to ensure saturation.

-

Place the flask in a thermostatic shaker bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The exact time may need to be determined empirically.[6]

-

-

Sample Collection:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Maintain the flask at the constant experimental temperature.

-

Carefully draw a known volume (e.g., 5 mL) of the clear supernatant into a syringe fitted with a micron filter. This step is crucial to prevent the transfer of any undissolved solid.

-

Dispense the filtered supernatant into a pre-weighed, labeled glass vial and seal it immediately to prevent solvent evaporation.

-

-

Gravimetric Analysis:

-

Weigh the sealed vial containing the supernatant to determine the total mass of the solution sample.

-

Remove the cap and place the vial in a drying oven set to a temperature that will efficiently evaporate the ethanol without decomposing the calcium chloride (e.g., 80-105°C).

-

Dry the sample to a constant weight. This is achieved by repeatedly heating for a set period (e.g., 1-2 hours), cooling to room temperature in a desiccator, and weighing until the difference between consecutive weighings is negligible.[7]

-

-

Calculation of Solubility:

-

Mass of Solvent (Ethanol): Subtract the final constant mass of the dry calcium chloride dihydrate (and vial) from the initial mass of the solution sample (and vial).

-

Mass of Dissolved Calcium Chloride Dihydrate: Subtract the tare weight of the vial from the final constant weight of the vial containing the dried salt.

-

Solubility Calculation: Express the solubility in grams of calcium chloride dihydrate per 100 grams of ethanol using the following formula:

Solubility = (Mass of Dissolved CaCl₂·2H₂O / Mass of Ethanol) x 100

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of calcium chloride dihydrate solubility in ethanol.

Caption: Workflow for the gravimetric determination of solubility.

Logical Relationship of Solubility Factors

This diagram illustrates the primary factors influencing the solubility of a salt in a given solvent.

Caption: Key factors affecting the solubility of a solute.

References

- 1. Calcium chloride - Wikipedia [en.wikipedia.org]

- 2. Calcium chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. calcium chloride [chemister.ru]

- 4. News - Physical properties and uses of calcium chloride - EVERBRIGHT [cnchemist.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

A Guide to Research-Grade Calcium Chloride, Dihydrate: Purity, Protocols, and Pathways

For researchers, scientists, and professionals in drug development, the quality of reagents is paramount to the integrity and reproducibility of experimental outcomes. Calcium chloride, dihydrate (CaCl₂·2H₂O), a ubiquitous salt in biological and chemical research, is no exception. Its applications range from preparing competent cells for transformation and acting as a cofactor in enzymatic reactions to its use in cell culture media and as a stabilizing agent in pharmaceutical formulations. This technical guide delves into the stringent purity specifications for research-grade this compound, provides detailed experimental protocols for its quality assessment, and offers a logical framework for its selection and use.

Purity Specifications: A Comparative Overview

The purity of research-grade this compound is defined by the acceptable limits of various impurities. These specifications are often dictated by pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), as well as by standards set for reagent-grade chemicals, such as those by the American Chemical Society (ACS). The following tables summarize the key purity specifications from these sources, offering a comparative view for researchers to select the appropriate grade for their specific needs.

| Parameter | USP Grade | EP Grade | JP Grade | ACS Grade |

| Assay (CaCl₂·2H₂O) | 99.0% - 107.0% | 97.0% - 103.0% | 96.7% - 103.3% | ≥99.0% |

| pH (5% solution) | 4.5 - 9.2 | 4.5 - 9.2 | 4.5 - 9.2 | 4.5 - 8.5 |

| Heavy Metals (as Pb) | ≤ 10 ppm | ≤ 15 ppm | ≤ 10 ppm | ≤ 5 ppm |

| Magnesium & Alkali Salts | ≤ 1.0% | ≤ 0.3% | - | - |

| Sulfate (SO₄) | - | - | ≤ 0.024% | ≤ 0.01% |

| Iron (Fe) | - | ≤ 7 ppm | - | ≤ 0.001% |

| Aluminum (Al) | ≤ 1 ppm (for hemodialysis) | - | - | - |

| Arsenic (As) | ≤ 3 ppm | - | ≤ 2 ppm | - |

| Lead (Pb) | ≤ 5 mg/kg | - | - | - |

| Fluoride (F) | ≤ 0.004% | - | - | - |

Table 1: Comparative Purity Specifications for this compound [1][2][3][4][5][6]

Experimental Protocols for Quality Assessment

To ensure that a batch of this compound meets the required purity standards, a series of analytical tests are performed. The following are detailed protocols for some of the most critical of these tests.

Assay for this compound (Complexometric Titration)

This method determines the percentage of CaCl₂·2H₂O in a sample by titrating the calcium ions with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

Reagents and Solutions:

-

0.05 M EDTA Solution: Prepare and standardize as per standard laboratory procedures.

-

Sodium Hydroxide (B78521) (1 N): Dissolve 40 g of NaOH in water and dilute to 1 L.

-

Hydroxy Naphthol Blue Indicator: A commercially available indicator for calcium titration.

-

3 N Hydrochloric Acid: Slowly add 250 mL of concentrated HCl to 750 mL of water.

Procedure:

-

Accurately weigh approximately 1 g of the this compound sample.[4]

-

Dissolve the sample in a mixture of 100 mL of water and 5 mL of 3 N hydrochloric acid.[4]

-

Transfer the solution to a 250-mL volumetric flask and dilute to volume with water.[4]

-

Pipette a 50 mL aliquot of this solution into a suitable container.[4]

-

Add 100 mL of water, 15 mL of 1 N sodium hydroxide, and approximately 300 mg of hydroxy naphthol blue indicator.[4]

-

Titrate with the 0.05 M EDTA solution until the solution turns a deep blue color.[4]

-

Each mL of 0.05 M EDTA is equivalent to 7.351 mg of CaCl₂·2H₂O.[4]

Calculation:

Limit Test for Heavy Metals

This test is designed to control the content of metallic impurities that are colored by sulfide (B99878) ions.

Reagents and Solutions:

-

Standard Lead Solution (10 ppm Pb): Prepare a solution containing 10 µg of lead per mL.

-

Saturated Hydrogen Sulfide Solution: Prepare by bubbling H₂S gas through water until saturation.

Procedure (based on USP <231>):

-

Test Preparation: Dissolve 2.0 g of the calcium chloride sample in 25 mL of water.[7]

-

Standard Preparation: Pipette 2.0 mL of the Standard Lead Solution into a 50-mL color comparison tube and dilute with water to 25 mL.

-

Monitor Preparation: Prepare a solution as described for the Standard Preparation, but add 2.0 g of the calcium chloride sample.

-

Adjust the pH of the Test Preparation, Standard Preparation, and Monitor Preparation to between 3.0 and 4.0 with 1 N acetic acid or 6 N ammonium (B1175870) hydroxide.

-

Add 10 mL of freshly prepared saturated hydrogen sulfide solution to each tube, mix, and allow to stand for 5 minutes.

-

The color of the Test Preparation should not be darker than that of the Standard Preparation. The color of the Monitor Preparation should be equal to or darker than that of the Standard Preparation.

Limit Test for Magnesium and Alkali Salts

This test determines the amount of substances remaining after the precipitation of calcium as calcium oxalate.

Reagents and Solutions:

-

Ammonium Chloride

-

Oxalic Acid TS (Test Solution): A saturated solution of oxalic acid in water.

-

Methyl Red TS: A standard pH indicator solution.

-

6 N Ammonium Hydroxide

-

Sulfuric Acid

Procedure:

-

Dissolve 1 g of the calcium chloride sample in approximately 50 mL of water.[7]

-

Add 500 mg of ammonium chloride, heat the solution, and boil for 1 minute.[7]

-

Rapidly add 40 mL of oxalic acid TS and stir vigorously.[4]

-

Add 2 drops of methyl red TS and then 6 N ammonium hydroxide dropwise until the solution is just alkaline.[4]

-

Cool to room temperature, transfer to a 100-mL graduated cylinder, and dilute to 100 mL with water. Allow to stand for 4 hours or overnight.[4]

-

Filter the solution. To 50 mL of the clear filtrate in a platinum dish, add 0.5 mL of sulfuric acid.[4]

-

Evaporate the mixture on a steam bath and then carefully heat over a flame to dryness.[4]

-

Ignite the residue to a constant weight. The weight of the residue should not exceed 5 mg (1.0%).[4]

Visualizing Workflows and Decision Pathways

To further aid researchers, the following diagrams, created using the DOT language for Graphviz, illustrate a typical quality control workflow and a decision-making process for selecting the appropriate grade of calcium chloride.

Caption: Quality Control Workflow for Research-Grade this compound.

Caption: Decision Pathway for Selecting the Appropriate Grade of Calcium Chloride.

By understanding the purity specifications, the methods used to verify them, and the logic behind selecting the appropriate grade, researchers can ensure the reliability and validity of their scientific work. This guide serves as a foundational resource for making informed decisions regarding the use of this compound in a research setting.

References

A Technical Guide to the Applications of Calcium Chloride Dihydrate (CAS No. 10035-04-8)

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium chloride dihydrate (CaCl₂·2H₂O), identified by CAS number 10035-04-8, is an inorganic salt with a remarkable range of applications across various scientific and industrial domains.[1][2] It is a white, crystalline solid that is highly soluble in water and known for its hygroscopic properties.[2][3] In research and drug development, it serves as a critical reagent in molecular biology, a component in cell culture media, and an excipient in pharmaceutical formulations.[4][5][6] This guide provides a comprehensive overview of its technical applications, focusing on its roles in experimental procedures, its physiological significance, and its function in industrial processes relevant to the scientific community.

Physical and Chemical Properties

Calcium chloride dihydrate is the hydrated form of calcium chloride, containing two molecules of water within its crystal structure.[1][4] Its chemical and physical characteristics are fundamental to its diverse applications, from its high solubility required in biochemical buffers to its hygroscopic nature leveraged for desiccation.[2][3]

| Property | Value | References |

| Chemical Formula | CaCl₂·2H₂O | [7][8] |

| Molecular Weight | 147.01 g/mol | [1][8][9] |

| Appearance | White crystalline solid (powder, flakes, or granules) | [7][8][10] |

| Melting Point | 175 - 176 °C (decomposes) | [5][7][8] |

| Density | 1.85 g/cm³ at 20°C | [8][11] |

| Solubility in Water | 740 g/L at 20°C | [11] |

| pH | 4.5 - 8.5 (50 g/L solution at 20°C) | [11] |

| Key Characteristic | Highly hygroscopic and deliquescent | [2][3][8] |

Core Applications in Research and Development

Calcium chloride dihydrate is a versatile reagent in the laboratory, indispensable for fundamental techniques in molecular biology and cell culture.

Molecular Biology: Bacterial Transformation

One of the most common applications of calcium chloride is in rendering E. coli cells "competent" to take up foreign plasmid DNA.[12][13] The principle relies on the positively charged calcium ions (Ca²⁺) to neutralize the negative charges of both the phosphate (B84403) backbone of the DNA and the lipopolysaccharides (LPS) on the bacterial outer membrane.[13][14] This electrostatic interaction facilitates the binding of DNA to the cell surface. A subsequent, brief heat shock destabilizes the cell membrane, allowing the plasmid DNA to enter the cytoplasm.[12][13][14] This technique, while having lower efficiency than electroporation, is simple, cost-effective, and sufficient for routine cloning procedures.[13][15]

Experimental Protocol: Preparation of Competent E. coli and Heat Shock Transformation

This protocol is a standard method for creating chemically competent E. coli.[12][16][17]

-

Inoculation: Inoculate a single bacterial colony into 5 mL of LB broth and grow overnight at 37°C.

-

Sub-culturing: The next day, inoculate 100 mL of fresh LB broth with 1 mL of the overnight culture. Grow at 37°C with vigorous shaking until the culture reaches the early-to-mid logarithmic phase (OD₆₀₀ ≈ 0.2-0.5).[17]

-

Harvesting: Transfer the culture to sterile centrifuge tubes and chill on ice for 10-20 minutes.[12][16] Pellet the cells by centrifugation at approximately 4,000-5,000 x g for 5-10 minutes at 4°C.[12][13]

-

Washing and Competency: Decant the supernatant and gently resuspend the cell pellet in half of the original culture volume (e.g., 50 mL) of sterile, ice-cold 0.1 M CaCl₂ solution.[17] Incubate on ice for at least 20-30 minutes.[12][13]

-

Final Resuspension: Centrifuge the cells again under the same conditions. Decant the supernatant and resuspend the pellet, which should appear more diffuse, in a smaller volume (e.g., 1/50th of the original culture volume) of cold 0.1 M CaCl₂.[16] The cells are now competent and can be used immediately or stored at -70°C after adding glycerol (B35011) (15% final concentration).[13][17]

-

Transformation: Add plasmid DNA (up to 0.1 mg) to an aliquot of competent cells (e.g., 100 µL) and incubate on ice for 30 minutes.[12]

-

Heat Shock: Transfer the tube to a 42°C water bath for 45-90 seconds and immediately return to ice for 2 minutes.[13][16]

-

Recovery: Add ~1 mL of sterile, rich medium (like LB or SOC broth) and incubate with shaking at 37°C for 60-90 minutes to allow for the expression of antibiotic resistance genes.[12][13]

-

Plating: Plate appropriate volumes of the cell suspension onto selective LB agar (B569324) plates and incubate overnight at 37°C.

| Parameter | Typical Value | Purpose | References |

| Cell Density | OD₆₀₀ ≈ 0.2 - 0.5 | Ensures cells are in rapid growth phase for optimal competency. | [12][17] |

| CaCl₂ Concentration | 0.1 M (or 50-100 mM) | Neutralizes negative charges on DNA and cell membrane. | [12][13][17] |

| Incubation Temp. | 0 - 4 °C (on ice) | Reduces membrane fluidity, stabilizing Ca²⁺-LPS interaction. | [12][14] |

| Heat Shock Temp. | 42 °C | Creates a thermal imbalance to facilitate DNA uptake. | [12][13] |

| Heat Shock Duration | 30 - 90 seconds | A brief pulse is sufficient to allow DNA entry without killing cells. | [13][15][16] |

Cell and Tissue Culture

Calcium chloride dihydrate is a standard component in many cell culture media formulations.[5] Calcium ions are essential for numerous cellular processes, including cell adhesion, where they are critical for the function of cadherins and other cell-cell adhesion molecules.[18] It also plays a vital role in maintaining cell membrane integrity and stability.[18] Furthermore, CaCl₂ is used in certain protocols for the transfection of eukaryotic cells, where it helps mediate the uptake of nucleic acids.[6][18]

Role in Cellular Signaling

Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular functions.[19] While calcium chloride provides an exogenous source of these ions in experimental setups, its importance is rooted in the fundamental role of Ca²⁺ in signaling. Stimuli like neurotransmitters or hormones can trigger the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), or its influx across the plasma membrane.[19][20] This transient increase in cytosolic Ca²⁺ concentration activates various enzymes, ion channels, and transcription factors, leading to responses like muscle contraction, neurotransmitter release, and gene expression.[19][21]

Applications in Drug Development and Pharmaceuticals

In the pharmaceutical industry, calcium chloride dihydrate is utilized both as an active ingredient and as a critical excipient.[4][22]

Active Pharmaceutical Ingredient (API) and Electrolyte Replenishment

Pharmaceutical grade calcium chloride is used in intravenous (IV) solutions to treat conditions like hypocalcemia (low blood calcium levels).[22][23] Maintaining proper calcium levels is essential for nerve transmission, muscle function, and cardiac health.[21][22] It is also used to manage hyperkalemia and as an antidote for magnesium toxicity.[21]

Excipient and Stabilizing Agent

The primary role of calcium chloride dihydrate as an excipient is as a desiccant.[22] Its strong hygroscopic nature makes it highly effective at absorbing moisture, thereby protecting sensitive active pharmaceutical ingredients (APIs) and finished drug products from degradation.[3][22] This extends the shelf-life and maintains the stability of medications.[22][24] Pharmaceutical grades must meet high purity standards (e.g., USP, EP) to ensure they are free of contaminants.[22]

Emerging Clinical Research

Calcium chloride is being investigated in several clinical trials for novel therapeutic uses. One promising area is calcium electroporation, where calcium is injected into tumors followed by electrical pulses to increase cell permeability, leading to cancer cell death.[23] This is being studied for cancers of the head and neck as well as for basal cell carcinomas.[23] Other research includes its use to prevent postpartum hemorrhage by improving uterine muscle contraction.[23]

Industrial and Other Technical Applications

Beyond the lab, calcium chloride dihydrate has several large-scale applications that are relevant to scientific industries.

Food Industry

Classified as Generally Recognized as Safe (GRAS) by the U.S. FDA, calcium chloride is a common food additive (E509).[25][26][27] Its primary functions are to act as a firming agent and a preservative.

| Application Area | Function | Mechanism | References |

| Canned Goods | Firming Agent | Calcium ions interact with pectin (B1162225) in cell walls, strengthening the structure of fruits and vegetables. | [27] |

| Cheese Making | Coagulation Aid | Balances calcium levels in milk to ensure proper curd formation. | [27] |

| Beverages | Electrolyte Source | Used in sports drinks and bottled water to adjust mineral content. | [27] |

| Processed Foods | Multiple | Flavor enhancer, stabilizer, texturizer. | [25][26] |

Concrete Acceleration

In construction and civil engineering, calcium chloride is a widely used and cost-effective accelerator for Portland cement concrete, especially in cold weather.[28][29] It speeds up the hydration of cement, which can reduce the set time by up to two-thirds.[29][30] This allows for earlier finishing and strength development, which is critical at low temperatures where curing would otherwise be significantly delayed.[28][31] Research shows that a 2% addition of calcium chloride to concrete at 50°F can achieve a cure strength equivalent to that of plain concrete at 70°F.[29][30]

| Calcium Chloride Addition (by mass of cement) | Effect on Concrete Properties | References |

| 1-2% | Accelerates hydration and reduces set time significantly. | [28][29] |

| 1-2% | Increases early-age strength development. | [30][31] |

| 1-2% | Improves workability and reduces water required for a given slump. | [29] |

Safety and Handling

Calcium chloride dihydrate is classified as a hazardous substance. It causes serious eye irritation (H319) and skin irritation (H315), and is harmful if swallowed (H302).[7][9][32] When handling, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn.[9][33] Due to its hygroscopic nature, it should be stored in a cool, dry place in a tightly sealed container to prevent moisture absorption.[8][24][34] A significant amount of heat is evolved when dissolving calcium chloride in water, so cool water should always be used for dissolution.[7][34]

References

- 1. Calcium chloride, dihydrate | CaCl2.2H2O | CID 6093260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Calcium chloride - Wikipedia [en.wikipedia.org]

- 3. crecompany.com [crecompany.com]

- 4. annexechem.com [annexechem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. This compound, MP Biomedicals™ | Fisher Scientific [fishersci.ca]

- 7. chiefmedical.com [chiefmedical.com]

- 8. resources.finalsite.net [resources.finalsite.net]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. dialmedsupply.com [dialmedsupply.com]

- 11. rcilabscan.com [rcilabscan.com]

- 12. mybiosource.com [mybiosource.com]

- 13. Calcium chloride transformation - Wikipedia [en.wikipedia.org]

- 14. static.igem.org [static.igem.org]

- 15. grokipedia.com [grokipedia.com]

- 16. CaCl2 Transformation of E. coli - Hancock Lab [cmdr.ubc.ca]

- 17. asm.org [asm.org]

- 18. caissonlabs.com [caissonlabs.com]

- 19. Calcium signaling - Wikipedia [en.wikipedia.org]

- 20. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. What is Calcium Chloride Hydrate used for? [synapse.patsnap.com]

- 22. nbinno.com [nbinno.com]

- 23. clinicaltrials.eu [clinicaltrials.eu]

- 24. allanchem.com [allanchem.com]

- 25. Calcium Chloride Application in Food Processing: Preservation & Texture Benefits [elchemy.com]

- 26. fda.report [fda.report]

- 27. capecrystalbrands.com [capecrystalbrands.com]

- 28. Chemical vs. Physical Acceleration of Cement Hydration - PMC [pmc.ncbi.nlm.nih.gov]

- 29. kuert.com [kuert.com]

- 30. Cement & Concrete Acceleration - OxyChem Calcium Chloride [oxycalciumchloride.com]

- 31. sakshichemsciences.com [sakshichemsciences.com]

- 32. fishersci.com [fishersci.com]

- 33. chemos.de [chemos.de]

- 34. calciumchlorideindia.com [calciumchlorideindia.com]

Methodological & Application

Application Notes and Protocols for E. coli Competent Cell Preparation using Calcium Chloride, Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of competent E. coli cells for transformation using calcium chloride, dihydrate. The method described herein is a cost-effective and widely used technique for introducing plasmid DNA into bacteria, a fundamental step in molecular cloning, protein expression, and other molecular biology applications.

Introduction

The calcium chloride method for preparing competent E. coli is a foundational technique in molecular biology. It relies on the principle that divalent cations, such as Ca2+, can permeabilize the bacterial cell membrane, making it receptive to the uptake of foreign DNA.[1][2] The process involves growing E. coli to a specific growth phase, followed by treatment with a cold calcium chloride solution. The subsequent application of a brief heat shock facilitates the entry of plasmid DNA into the cells.[3][4] This protocol outlines the necessary reagents, step-by-step procedures for cell preparation and transformation, and key parameters influencing transformation efficiency.

Mechanism of Transformation

The transformation of E. coli with plasmid DNA using the calcium chloride method involves several key steps. The negatively charged phosphate (B84403) backbone of DNA and the lipopolysaccharides (LPS) on the bacterial outer membrane create a repulsive electrostatic force.[2][5] The addition of calcium chloride helps to neutralize these negative charges, allowing the plasmid DNA to come into closer proximity with the cell surface.[1][6]

The process is further facilitated by a "heat shock" step. After a period of incubation on ice, which is thought to crystallize the cell membrane and stabilize the interaction between the calcium ions and the cell surface, a rapid temperature increase creates a thermal imbalance.[1] This heat shock is believed to create transient pores in the cell membrane, allowing the DNA to enter the cytoplasm.[2]

Experimental Protocols

Materials and Reagents

-

E. coli strain (e.g., DH5α, TOP10)

-

LB Broth (Luria-Bertani)

-

LB Agar (B569324) plates

-

This compound (CaCl₂·2H₂O)

-

Glycerol (B35011) (for long-term storage)

-

Sterile centrifuge tubes (50 mL and 1.5 mL)

-

Sterile flasks

-

Spectrophotometer

-

Incubator shaker

-

Centrifuge

-

Water bath

Reagent Preparation:

-

100 mM Calcium Chloride (CaCl₂) Solution: Dissolve 1.47 g of this compound in 100 mL of distilled water. Sterilize by autoclaving.

-

100 mM CaCl₂ with 15% Glycerol: Add 15 mL of sterile glycerol to 85 mL of sterile 100 mM CaCl₂ solution.

Preparation of Competent Cells

This protocol is optimized for a starting culture of 100 mL.

-

Day 1: Starter Culture

-

Inoculate a single colony of E. coli from a fresh LB agar plate into 5 mL of LB broth.

-

-

Day 2: Main Culture and Harvesting

-

Inoculate 1 mL of the overnight culture into 100 mL of fresh LB broth in a 250 mL or 500 mL flask.

-

Incubate at 37°C with shaking (200-250 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.35-0.4.[9] This typically takes 2-4 hours. It is crucial to harvest the cells during the mid-log phase of growth.[4]

-

Once the desired OD₆₀₀ is reached, immediately place the culture on ice for 20-30 minutes to halt cell growth.[7][9]

-

Transfer the culture to pre-chilled, sterile 50 mL centrifuge tubes.

-

Centrifuge the cells at 3,000-4,000 x g for 10 minutes at 4°C.[7]

-

Carefully decant the supernatant, ensuring the cell pellet is not disturbed.

-

-

Day 2: Calcium Chloride Treatment

-

Day 2: Final Resuspension and Storage

-

Aliquot 50-200 µL of the competent cell suspension into pre-chilled, sterile 1.5 mL microcentrifuge tubes.

-

Snap-freeze the aliquots in liquid nitrogen or a -80°C freezer.

-

Store the competent cells at -80°C for future use. Cells can remain competent for several months when stored properly.[7]

Transformation Protocol

-

Thaw a tube of competent cells on ice. This may take 10-15 minutes.

-

Add 1-10 µL of plasmid DNA (typically 1-100 ng) to the thawed competent cells. Gently mix by tapping the tube.

-

Incubate the cell-DNA mixture on ice for 20-30 minutes.[10]

-

Heat Shock: Transfer the tube to a 42°C water bath for exactly 45-90 seconds.[4][10] The precise time can be optimized for different strains.

-

Immediately transfer the tube back to ice for 2 minutes.

-

Add 250-500 µL of sterile SOC or LB medium (without antibiotics) to the tube.

-

Incubate at 37°C for 45-60 minutes with gentle shaking. This allows the cells to recover and express the antibiotic resistance gene encoded by the plasmid.

-

Plate 50-200 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate antibiotic for plasmid selection.

-

Incubate the plates overnight at 37°C.

-

The following day, colonies containing the transformed plasmid should be visible.

Quantitative Data Summary

The efficiency of transformation is a critical parameter and can be influenced by several factors. The table below summarizes key quantitative data gathered from various sources. Transformation efficiency is typically expressed as colony-forming units (CFU) per microgram (µg) of plasmid DNA.

| Parameter | Recommended Value/Range | Notes | Source(s) |

| Cell Growth (OD₆₀₀) | 0.3 - 0.5 | Mid-log phase is crucial for optimal competency. | [4][7][9][11][12] |

| CaCl₂ Concentration | 60 mM - 100 mM | 100 mM is a commonly used concentration. | [4][7][8] |

| Incubation on Ice (with CaCl₂) | 20 minutes - 24 hours | Longer incubation (up to 24 hours) can increase competency for some strains. | [1][3][5][7] |

| Heat Shock Temperature | 42°C | This is a standard and critical temperature. | [3][4][10][11][12] |

| Heat Shock Duration | 45 - 120 seconds | Shorter times may be required for some strains. | [4][10] |

| Transformation Efficiency | 10⁵ - 10⁸ CFU/µg DNA | Highly dependent on the E. coli strain, plasmid size, and protocol adherence. | [4][13] |

Diagrams

Workflow for Competent Cell Preparation

Caption: Workflow for preparing E. coli competent cells.

Transformation Workflow

Caption: Workflow for the transformation of competent E. coli.

Conclusion

The calcium chloride method remains a robust and accessible technique for the preparation of competent E. coli. Adherence to the protocol, particularly with respect to maintaining cold temperatures and harvesting cells at the appropriate growth phase, is critical for achieving high transformation efficiencies. The information and protocols provided in this document serve as a comprehensive guide for researchers to successfully perform this fundamental molecular biology procedure.

References

- 1. Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium chloride transformation - Wikipedia [en.wikipedia.org]

- 3. utminers.utep.edu [utminers.utep.edu]

- 4. asm.org [asm.org]

- 5. Frontiers | Revisiting the Mechanisms Involved in Calcium Chloride Induced Bacterial Transformation [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of competent E. coli cells using CaCl2 [ivaan.com]

- 8. static.igem.org [static.igem.org]

- 9. mcb.berkeley.edu [mcb.berkeley.edu]

- 10. CaCl2 Transformation of E. coli - Hancock Lab [cmdr.ubc.ca]

- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 12. med.upenn.edu [med.upenn.edu]

- 13. wjpsonline.com [wjpsonline.com]

Application Notes: Preparation of a Sterile 1M Calcium Chloride, Dihydrate (CaCl2·2H2O) Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium chloride (CaCl2) is a versatile and commonly used salt in a wide range of biological and pharmaceutical applications. It serves as a source of calcium ions essential for cell culture, a co-factor for various enzymes, and a key component in transfection protocols and the preparation of competent cells. Accurate preparation of a sterile, 1M stock solution is critical to ensure experimental reproducibility and prevent contamination. These application notes provide a detailed protocol for the preparation, sterilization, and storage of a 1M calcium chloride dihydrate solution.

Data Presentation

A summary of the key quantitative data required for the preparation of a 1M Calcium Chloride, Dihydrate solution is provided in the table below.

| Parameter | Value | Unit |

| Chemical Name | This compound | - |

| Formula | CaCl2·2H2O | - |

| Molecular Weight | 147.01 | g/mol [1][2] |

| Concentration | 1 | M |

| Mass for 1L solution | 147.01 | g |

| Storage Temperature | 4 | °C[3][4] |

| Shelf Life | Up to 1 year | -[3] |

Experimental Protocols

This section details the methodology for preparing a sterile 1M this compound stock solution.

Materials and Equipment

-

This compound (CaCl2·2H2O), reagent grade or higher

-

Deionized or Milli-Q water

-

Beaker or flask

-

Graduated cylinder

-

Magnetic stirrer and stir bar

-

Weighing balance

-

Spatula

-

Autoclavable storage bottle

-

Sterile filtration system (0.22 µm filter) or autoclave

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation Protocol

-

Calculation : To prepare 1 liter (L) of a 1M calcium chloride dihydrate solution, weigh out 147.01 grams of CaCl2·2H2O.[5] For smaller volumes, adjust the mass accordingly (e.g., 14.70 g for 100 mL).[5]

-

Dissolution : Add the weighed CaCl2·2H2O to a beaker or flask containing approximately 80% of the final desired volume of deionized or Milli-Q water (e.g., 800 mL for a 1 L solution).[5] The dissolution of calcium chloride is an exothermic process, meaning it releases heat.[5][6]

-

Mixing : Place a magnetic stir bar in the beaker and put it on a magnetic stirrer. Stir until the calcium chloride dihydrate is completely dissolved.

-

Volume Adjustment : Once dissolved, transfer the solution to a 1 L graduated cylinder and add deionized or Milli-Q water to bring the final volume to 1 L.

-

Sterilization : Sterilize the solution using one of the following methods:

-

Filter Sterilization (Recommended) : Pass the solution through a sterile 0.22 µm membrane filter into a sterile, autoclaved storage bottle.[3][7][8] This method is quick and avoids potential precipitation that can occur with autoclaving.

-

Autoclaving : Transfer the solution to an autoclavable bottle, leaving some headspace. Autoclave at 121°C for 15-20 minutes on a liquid cycle.[5] Allow the solution to cool completely before use. Note that autoclaving calcium chloride solutions can sometimes lead to the formation of precipitates.

-

Quality Control

-

Visual Inspection : Check the final solution for any particulate matter. A properly prepared solution should be clear and colorless.

-

pH Measurement : The pH of a 1M CaCl2 solution is typically between 8 and 10. While not always necessary for all applications, pH can be checked with a calibrated pH meter.

-

Sterility Test : For critical applications, a small aliquot of the sterile solution can be incubated in a sterile nutrient broth to confirm the absence of microbial growth.

Storage and Stability

Store the sterile 1M CaCl2 solution at 4°C in a tightly sealed, clearly labeled bottle.[3][4] When stored properly, the solution is stable for up to one year.[3]

Diagrams

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the preparation of a sterile 1M this compound stock solution.

Caption: Workflow for preparing sterile 1M CaCl2 solution.

Signaling Pathway (Illustrative Example)

Calcium ions (Ca2+) are crucial second messengers in many signaling pathways. The diagram below provides a simplified, illustrative example of a generic calcium-dependent signaling pathway.

Caption: A generic calcium-dependent signaling pathway.

References

- 1. This compound | CaCl2.2H2O | CID 6093260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thomassci.com [thomassci.com]

- 3. Preparation of 1M calcium chloride solution (CaCl2) [protocols.io]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. laboratorynotes.com [laboratorynotes.com]

- 6. Calcium chloride - Wikipedia [en.wikipedia.org]

- 7. westlab.com.au [westlab.com.au]

- 8. bitesizebio.com [bitesizebio.com]

The Pivotal Role of Calcium Chloride Dihydrate in Mammalian Cell Culture: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Calcium chloride, dihydrate (CaCl₂·2H₂O), a highly soluble salt, is a critical component in a vast array of mammalian cell culture media. Its fundamental role extends from maintaining cellular structure and adhesion to modulating complex signaling pathways that govern cell proliferation, differentiation, and viability. This document provides detailed application notes and protocols for the effective use of calcium chloride dihydrate in mammalian cell culture, ensuring optimal and reproducible results for research, and biopharmaceutical production.

Application Notes

Calcium ions (Ca²⁺), readily supplied by the dissolution of calcium chloride dihydrate in aqueous solutions, are essential second messengers in a multitude of cellular processes. The precise concentration of extracellular calcium can significantly impact experimental outcomes and the production of biologics.

Key Functions in Cell Culture:

-

Cell Adhesion: Calcium ions are indispensable for the function of cell adhesion molecules (CAMs), such as cadherins and integrins. These molecules are crucial for cell-to-cell and cell-to-extracellular matrix (ECM) interactions, which are vital for the growth of adherent cell lines and the formation of tissues.

-

Signal Transduction: Fluctuations in intracellular calcium concentration ([Ca²⁺]i) are central to numerous signaling cascades. These pathways regulate a wide range of cellular activities including gene expression, cell cycle progression, and apoptosis.[1][2][3][4][5]

-

Cell Proliferation and Differentiation: The concentration of calcium in the culture medium can influence the rate of cell proliferation and direct the differentiation of stem cells and other progenitor cells into specific lineages.[6][7] For instance, specific, often lower, calcium concentrations are required for maintaining keratinocytes in an undifferentiated state.[8]

-

Enzyme Cofactor: Calcium ions act as a cofactor for various enzymes, including certain proteases and nucleases, that are involved in cellular metabolism and signaling.

-

Biopharmaceutical Production: In the context of biomanufacturing, particularly with Chinese Hamster Ovary (CHO) cells, the calcium concentration in the culture medium can affect cell growth, viability, and the yield of recombinant proteins.[9] While essential, excessive concentrations can negatively impact CHO cell growth.[9]

Considerations for Use:

-

Solubility and Stability: Calcium chloride dihydrate is highly soluble in water.[10][11][12] However, at high concentrations in phosphate- and carbonate-buffered media, there is a risk of calcium phosphate (B84403) precipitation, which can be cytotoxic and alter the medium's composition. Careful preparation and sterile filtration are crucial.

-

Concentration Optimization: The optimal calcium chloride concentration is cell-type dependent. It is imperative to consult literature for specific cell lines or perform empirical optimization studies.[8]

-

Purity: Use of high-purity, cell culture-tested calcium chloride dihydrate is essential to avoid introducing contaminants that could be detrimental to the cells.[13]

Quantitative Data Summary

The concentration of calcium chloride in mammalian cell culture media varies significantly depending on the specific medium formulation and the requirements of the cell line. The following tables summarize typical concentration ranges and observed effects of calcium chloride on different cell types.

Table 1: Typical Calcium Chloride Concentrations in Common Cell Culture Media

| Media Formulation | Typical CaCl₂ Concentration (mM) |

| Basal Medium Eagle (BME) | 1.8 |

| Dulbecco's Modified Eagle's Medium (DMEM) | 1.8 |

| RPMI-1640 | 0.42 |

| Ham's F-10 and F-12 | 0.30 |

| Iscove's Modified Dulbecco's Medium (IMDM) | 1.49 |

| DMEM/F-12 (50:50) | 1.05 |

| MCDB 131 | 1.60 |

| MCDB 302 (for CHO cells) | 0.60 |

Data compiled from multiple sources.[8]

Table 2: Effects of Calcium Chloride Concentration on Specific Cell Lines

| Cell Line | CaCl₂ Concentration | Observed Effect | Reference |

| Chinese Hamster Ovary (CHO) | ~1 mM | Optimum cell growth. | [9] |

| Chinese Hamster Ovary (CHO) | 0 mM | Reduced cell growth. | [9] |

| Hybridoma | 1.3% (w/v) | More detrimental to cell viability compared to 1.5%. | [14][15][16] |

| Hybridoma | 1.5% (w/v) | Better cell viability compared to 1.3%. | [14][15][16] |

| Uveal Melanoma (UM92.1, Mel270) | > 0.28 mg/mL | Significant reduction in cell viability. | [17] |

| Dental Pulp Stem Cells | 12.5 - 200 mg/mL | Increased cytotoxicity with increasing concentration, but enhanced dentinogenic differentiation. | [6] |

Experimental Protocols

Protocol 1: Preparation of a Sterile 1 M Calcium Chloride Dihydrate Stock Solution

This protocol describes the preparation of a 1 M stock solution of calcium chloride dihydrate, which can be added to calcium-free media to achieve the desired final concentration.

Materials:

-

This compound (CaCl₂·2H₂O), Cell Culture Grade (Molecular Weight: 147.01 g/mol )

-

Nuclease-free, cell culture-grade water

-

Sterile 50 mL or 100 mL conical tubes

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Analytical balance and weigh boats

-

Stir plate and sterile stir bar (optional)

Procedure:

-

Calculation: To prepare 50 mL of a 1 M CaCl₂·2H₂O solution, weigh out 7.35 g of calcium chloride dihydrate (147.01 g/mol * 1 mol/L * 0.05 L).

-

Dissolution: In a sterile conical tube, add approximately 40 mL of cell culture-grade water.

-

Add the weighed calcium chloride dihydrate to the water.

-

Cap the tube securely and mix by inversion or by using a stir plate with a sterile stir bar until the salt is completely dissolved. The dissolution is an exothermic process.

-

Volume Adjustment: Once fully dissolved, bring the final volume to 50 mL with cell culture-grade water.

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile conical tube.

-

Storage: Store the sterile 1 M CaCl₂ stock solution at 2-8°C.

Protocol 2: Supplementing Cell Culture Medium with Calcium Chloride

This protocol outlines the steps to add the prepared sterile calcium chloride stock solution to a calcium-free basal medium.

Materials:

-